molecular formula C15H15FN2O2 B5681097 (4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone

(4-fluorophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone

Cat. No. B5681097
M. Wt: 274.29 g/mol
InChI Key: OCHVFWFXFGDXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to a class of molecules that often exhibit significant biological activity, making them of interest in fields like medicinal chemistry, pharmacology, and materials science. Research into such compounds involves a multi-faceted approach including synthesis, molecular structure determination, reactivity studies, and property evaluations.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler organic or inorganic precursors. Techniques such as nucleophilic substitution, addition reactions, or even more specialized reactions tailored to the functional groups present in the target molecule are employed. Reviews like those by Cunico et al. (2008) on 1,3-Thiazolidin-4-ones demonstrate the diverse synthetic strategies that can be applied to heterocyclic compounds, potentially relevant to our target molecule (Cunico, Gomes, & Vellasco, 2008).

Molecular Structure Analysis

Determining the molecular structure of organic compounds is crucial for understanding their properties and reactivity. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. Studies on similar compounds, like those by Moskalik (2023) on monofluoromethylation of N-heterocyclic compounds, underscore the importance of structural analysis in guiding synthetic strategies and predicting compound behavior (Moskalik, 2023).

Chemical Reactions and Properties

Understanding the reactivity and chemical properties of a compound involves studying its behavior in various chemical reactions, including its stability, reactivity towards different reagents, and the conditions under which it undergoes transformation. The work by Larik et al. (2017) on the use of Lawesson's reagent in synthesis highlights how specific reagents can be used to modify molecular structures, potentially applicable to the manipulation of our target molecule (Larik et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives have biological activity and are used in the development of new drugs .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of drug development. Imidazole derivatives are known to have a broad range of biological activities, making them an area of interest for pharmaceutical research .

properties

IUPAC Name

(4-fluorophenyl)-(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-11-8-6-10(7-9-11)14(19)15-17-12-4-2-1-3-5-13(12)18(15)20/h6-9,20H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHVFWFXFGDXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N(C(=N2)C(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzoyl)-1H,4H,5H,6H,7H,8H-cyclohepta[d]imidazol-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.